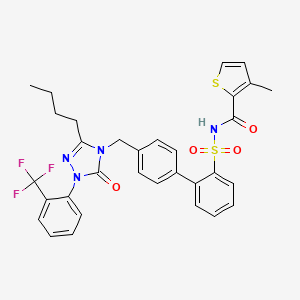

L-161982

Description

A prostanoid EP4 receptor antagonist

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonyl-3-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29F3N4O4S2/c1-3-4-13-28-36-39(26-11-7-6-10-25(26)32(33,34)35)31(41)38(28)20-22-14-16-23(17-15-22)24-9-5-8-12-27(24)45(42,43)37-30(40)29-21(2)18-19-44-29/h5-12,14-19H,3-4,13,20H2,1-2H3,(H,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDNKTXNUZFVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)C4=C(C=CS4)C)C5=CC=CC=C5C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29F3N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433324 | |

| Record name | L-161,982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147776-06-5 | |

| Record name | N-[[4′-[[3-Butyl-1,5-dihydro-5-oxo-1-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-4-yl]methyl][1,1′-biphenyl]-2-yl]sulfonyl]-3-methyl-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147776-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-161,982 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-161982 Mechanism of Action in Colon Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of L-161982, a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4, in the context of colon cancer. Elevated levels of PGE2 are associated with the progression of colorectal cancer, promoting cell proliferation and survival. This compound has emerged as a key pharmacological tool to investigate and potentially inhibit these pro-tumorigenic signaling pathways.

Core Mechanism of Action: Inhibition of the PGE2/EP4/ERK/CREB Signaling Axis

In colon cancer cells, particularly the HCA-7 cell line, prostaglandin E2 (PGE2) drives cell proliferation through a well-defined signaling cascade. This compound exerts its anti-proliferative effects by directly targeting and blocking a critical receptor in this pathway.

The primary mechanism of action of this compound in colon cancer cells is the selective antagonism of the G-protein coupled receptor EP4.[1][2][3][4] By binding to the EP4 receptor, this compound prevents the downstream signaling cascade initiated by PGE2. This cascade proceeds as follows:

-

PGE2 Binding and EP4 Receptor Activation: In the tumor microenvironment, elevated levels of PGE2 bind to and activate the EP4 receptor on the surface of colon cancer cells.

-

ERK Phosphorylation: Activation of the EP4 receptor leads to the phosphorylation and activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2]

-

CREB Phosphorylation: Activated ERK1/2 then phosphorylates the Cyclic AMP Response Element-Binding Protein (CREB) at the serine 133 residue.[1]

-

Gene Transcription and Cell Proliferation: Phosphorylated CREB acts as a transcription factor, binding to cAMP response elements (CRE) in the promoter regions of target genes, such as Early Growth Response Gene-1 (EGR-1).[1][2] The transcription of these genes ultimately promotes cell proliferation.

This compound disrupts this entire pathway at its inception by blocking the initial binding of PGE2 to the EP4 receptor. This blockade results in the inhibition of ERK and CREB phosphorylation, leading to a downstream suppression of gene transcription and a halt in PGE2-induced cell proliferation.[1][3]

Quantitative Effects of this compound on Colon Cancer Cell Signaling and Proliferation

The inhibitory effects of this compound on the PGE2/EP4 signaling pathway have been quantified in the HCA-7 human colon cancer cell line.

| Parameter | Condition | Result | Reference |

| ERK1/2 Phosphorylation | PGE2 (2.1 µM) for 60 min | 3.5-fold increase (ERK1), 5-fold increase (ERK2) | [1] |

| This compound (10 µM) + PGE2 | Complete blockade of PGE2-induced ERK phosphorylation | [1] | |

| This compound (2.5 µM and 5.0 µM) + PGE2 | Attenuation of PGE2-induced ERK phosphorylation | [1] | |

| CREB Phosphorylation (Ser133) | This compound (10 µM) + PGE2 (30 min) | Complete blockade of PGE2-induced CREB phosphorylation | [1] |

| CRE-Mediated Transcription | PGE2 stimulation | 3-fold increase in CRE-luciferase activity | [1] |

| Cell Proliferation (72h) | This compound (10 µM) + PGE2 (2.1 µM) | Significant inhibition of PGE2-induced proliferation | [1] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Caption: PGE2/EP4 signaling pathway in colon cancer cells and the inhibitory action of this compound.

Caption: Generalized workflow for Western blot analysis of protein phosphorylation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Proliferation (Sulforhodamine B - SRB) Assay

This assay is used to determine cell density based on the measurement of cellular protein content.

Materials:

-

HCA-7 colon cancer cells

-

96-well plates

-

Complete culture medium

-

This compound and PGE2

-

Trichloroacetic acid (TCA), cold 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% acetic acid

-

10 mM Tris base solution

Procedure:

-

Cell Seeding: Seed HCA-7 cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treatment: Pre-incubate cells with 10 µM this compound for 2 hours. Subsequently, stimulate the cells with 2.1 µM PGE2 and incubate for an additional 72 hours.

-

Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Western Blot Analysis for ERK and CREB Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated ERK and CREB.

Materials:

-

HCA-7 cells

-

This compound and PGE2

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-CREB (Ser133), anti-total-CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Culture HCA-7 cells to 70-80% confluency. Pre-treat with this compound (e.g., 10 µM for 1 hour) followed by stimulation with PGE2 for the desired time (e.g., 30-60 minutes). Lyse the cells on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK).

-

Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

CREB-Mediated Transcription (Luciferase Reporter Assay)

This assay measures the transcriptional activity of CREB.

Materials:

-

HCA-7 cells

-

CRE-luciferase reporter vector (containing tandem CRE repeats upstream of a luciferase gene)

-

Transfection reagent

-

This compound and PGE2

-

Dual-luciferase assay system

Procedure:

-

Transfection: Co-transfect HCA-7 cells with the CRE-luciferase reporter vector and a control vector (e.g., Renilla luciferase) for normalization.

-

Treatment: After allowing the cells to recover from transfection, pre-treat with this compound followed by stimulation with PGE2.

-

Cell Lysis: Lyse the cells according to the luciferase assay manufacturer's protocol.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

This compound is a potent and selective inhibitor of the EP4 receptor, effectively blocking the pro-proliferative PGE2 signaling pathway in colon cancer cells. Its mechanism of action, centered on the inhibition of the EP4/ERK/CREB axis, provides a strong rationale for its use as a tool in cancer research and as a potential therapeutic agent. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of colon cancer.

References

- 1. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound| EP4 receptor Antagonist | TargetMol [targetmol.com]

- 4. resources.amsbio.com [resources.amsbio.com]

L-161,982: A Potent and Selective EP4 Antagonist - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of L-161,982, a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document outlines its binding profile, mechanism of action, and functional effects in various experimental models, offering valuable insights for researchers in pharmacology and drug development.

Introduction to EP4 Receptor and its Antagonism

The EP4 receptor, a G-protein coupled receptor (GPCR), is one of four subtypes that mediate the diverse physiological and pathological effects of PGE2.[1][2] Activation of the EP4 receptor is predominantly coupled to the Gαs protein, leading to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of downstream signaling cascades.[1][3] This pathway is implicated in a range of biological processes, including inflammation, pain, cancer progression, and bone metabolism.[1][4][5][6] Consequently, selective antagonists of the EP4 receptor, such as L-161,982, are valuable tools for dissecting the role of this receptor and represent a promising therapeutic strategy for various diseases.

Quantitative Analysis of L-161,982 Binding and Selectivity

L-161,982 demonstrates high affinity and selectivity for the human EP4 receptor. The following tables summarize its binding affinity (Ki) and selectivity against other prostanoid receptors.

Table 1: Binding Affinity of L-161,982 for Human Prostanoid Receptors

| Receptor | Ki (µM) |

| EP4 | 0.024 |

| EP1 | 17 - 19 |

| EP2 | 23 |

| EP3 | 1.9 |

| DP | 5.1 |

| FP | 5.6 |

| IP | 6.7 |

| TP | 0.71 |

Data compiled from multiple sources.[4][5][6][7][8]

Table 2: In Vitro and In Vivo Efficacy of L-161,982

| Experimental Model | L-161,982 Concentration/Dose | Observed Effect | Reference |

| HCA-7 colon cancer cells | 10 µM | Complete blockade of PGE2-induced ERK phosphorylation and cell proliferation. | [1][7][9] |

| LPS-activated human macrophages | 100 nM | Reversal of the anti-inflammatory action of PGE2. | [4] |

| Young rats | 10 mg/kg/day | Suppression of PGE2-stimulated bone formation. | [4] |

| Mice with collagen-induced arthritis | Not specified | Alleviation of arthritis. | [9] |

Mechanism of Action: Antagonism of the PGE2/EP4 Signaling Pathway

L-161,982 functions by competitively binding to the EP4 receptor, thereby preventing its activation by the endogenous ligand, PGE2. This blockade inhibits the downstream signaling cascade, most notably the activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[1][2][10]

The following diagram illustrates the PGE2/EP4 signaling pathway and the inhibitory action of L-161,982.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of L-161,982.

Radioligand Binding Assay for EP4 Receptor

This protocol outlines a competitive binding assay to determine the affinity of L-161,982 for the EP4 receptor.

Materials:

-

Cell membranes expressing the human EP4 receptor.

-

Radiolabeled PGE2 (e.g., [³H]PGE2).

-

L-161,982.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well plates.

Procedure:

-

Prepare serial dilutions of L-161,982 in assay buffer.

-

In a 96-well plate, add cell membranes, [³H]PGE2 (at a concentration close to its Kd), and varying concentrations of L-161,982 or vehicle.

-

To determine non-specific binding, add a high concentration of unlabeled PGE2 to a set of wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of L-161,982 and calculate the Ki using the Cheng-Prusoff equation.

Sulforhodamine B (SRB) Cell Proliferation Assay

This colorimetric assay is used to assess the effect of L-161,982 on cell proliferation.[9][11]

Materials:

-

Adherent cells (e.g., HCA-7).

-

Complete cell culture medium.

-

L-161,982.

-

PGE2.

-

Trichloroacetic acid (TCA).

-

Sulforhodamine B (SRB) solution.

-

Tris base solution.

-

96-well plates.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of L-161,982 or vehicle for a specified time (e.g., 2 hours).[7]

-

Stimulate the cells with PGE2 (e.g., 2.1 µM) or vehicle and incubate for an appropriate period (e.g., 72 hours).[1]

-

Fix the cells by gently adding cold TCA to each well and incubate at 4°C for 1 hour.

-

Wash the plates several times with water and allow them to air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the protein-bound dye with Tris base solution.

-

Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

The absorbance is proportional to the cell number, allowing for the quantification of cell proliferation.

Western Blot for ERK Phosphorylation

This technique is used to measure the levels of phosphorylated ERK (p-ERK), an indicator of ERK activation.

Materials:

-

Cells (e.g., HCA-7).

-

L-161,982.

-

PGE2.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (anti-p-ERK and anti-total ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Culture cells and treat with L-161,982 (e.g., 10 µM for 1 hour) followed by stimulation with PGE2 (e.g., 2.1 µM for 1 hour).[7][12]

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of p-ERK.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the evaluation of an EP4 antagonist like L-161,982.

Conclusion

L-161,982 is a potent and selective antagonist of the EP4 receptor. Its ability to block the PGE2-induced EP4 signaling cascade, particularly the activation of the ERK pathway, translates into significant anti-proliferative and anti-inflammatory effects in various preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of EP4 antagonism and utilizing L-161,982 as a key pharmacological tool.

References

- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 9. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 10. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. mdpi.com [mdpi.com]

L-161982 Signaling Pathway in Oral Squamous Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oral squamous cell carcinoma (OSCC) remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One such promising avenue involves targeting the prostaglandin E2 (PGE2) signaling pathway, which is frequently dysregulated in various cancers, including OSCC. PGE2, a key inflammatory mediator, exerts its pro-tumorigenic effects through interaction with its receptors, primarily the EP4 receptor. The EP4 receptor antagonist, L-161982, has emerged as a potential therapeutic agent by virtue of its ability to disrupt this signaling cascade. This technical guide provides an in-depth overview of the this compound signaling pathway in OSCC, consolidating available data on its mechanism of action, effects on cancer cells, and the experimental methodologies used for its characterization.

Core Mechanism of Action of this compound in Oral Squamous Carcinoma

This compound is a selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4).[1][2] In the context of oral squamous carcinoma, the cyclooxygenase-2 (COX-2) enzyme is often overexpressed, leading to increased production of prostaglandin E2 (PGE2).[3] PGE2 then binds to the EP4 receptor on OSCC cells, initiating a signaling cascade that promotes cell proliferation, survival, and potentially metastasis.[1]

This compound competitively binds to the EP4 receptor, thereby blocking the binding of PGE2 and inhibiting its downstream signaling pathways.[1][2] This blockade leads to several anti-tumor effects, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the effects of this compound on the oral squamous carcinoma cell line Tca8113.

Table 1: Cell Viability

| Cell Line | Compound | Concentration | Incubation Time | Effect | Reference |

| Tca8113 | This compound | 15 µM | 48 hours | IC50 (50% inhibitory concentration) | [4] |

Table 2: Apoptosis and Cell Cycle Regulation

| Cell Line | Treatment | Effect on Protein Expression | Outcome | Reference |

| Tca8113 | This compound | Upregulation of Bax and p21 | Induction of apoptosis | [5] |

| Downregulation of Bcl-2, CDK2, and Cyclin A2 | Cell cycle arrest at S phase | [5] |

Note: Specific quantitative data on the percentage of apoptotic cells and the percentage of cells in the S phase of the cell cycle from the key study by Li et al. (2017) were not publicly available.

Signaling Pathways

The signaling network affected by this compound in oral squamous carcinoma is complex. The primary pathway involves the blockade of PGE2-EP4 signaling, which in turn inhibits the downstream Extracellular signal-regulated kinase (ERK) pathway.[1] This inhibition of ERK phosphorylation is a critical step in the anti-proliferative effects of this compound.[1]

Furthermore, the regulation of apoptosis- and cell cycle-related proteins suggests the involvement of intrinsic apoptotic pathways and cell cycle checkpoint control mechanisms.

// Nodes PGE2 [label="Prostaglandin E2 (PGE2)", fillcolor="#FBBC05", fontcolor="#202124"]; EP4 [label="EP4 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; L161982 [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest\n(S Phase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2", fillcolor="#F1F3F4", fontcolor="#202124"]; p21 [label="p21", fillcolor="#F1F3F4", fontcolor="#202124"]; CDK2_CyclinA [label="CDK2 / Cyclin A2", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges PGE2 -> EP4 [label="Binds to"]; L161982 -> EP4 [label="Blocks", arrowhead=tee, color="#EA4335"]; EP4 -> ERK [label="Activates"]; ERK -> Proliferation [label="Promotes"]; ERK -> Apoptosis [label="Inhibits", arrowhead=tee]; L161982 -> ERK [label="Inhibits", arrowhead=tee, color="#EA4335", style=dashed]; L161982 -> Proliferation [label="Inhibits", arrowhead=tee, color="#EA4335", style=dashed]; L161982 -> Apoptosis [label="Induces", style=dashed, color="#34A853"]; L161982 -> CellCycleArrest [label="Induces", style=dashed, color="#34A853"]; L161982 -> Bax [label="Upregulates", style=dashed, color="#34A853"]; L161982 -> Bcl2 [label="Downregulates", arrowhead=tee, style=dashed, color="#EA4335"]; L161982 -> p21 [label="Upregulates", style=dashed, color="#34A853"]; L161982 -> CDK2_CyclinA [label="Downregulates", arrowhead=tee, style=dashed, color="#EA4335"]; Bax -> Apoptosis [label="Promotes"]; Bcl2 -> Apoptosis [label="Inhibits", arrowhead=tee]; p21 -> CDK2_CyclinA [label="Inhibits", arrowhead=tee]; CDK2_CyclinA -> CellCycleArrest [label="Regulates S phase progression", arrowhead=tee]; } .dot

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for key experiments used to characterize the effects of this compound in OSCC.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.

Protocol:

-

Seed Tca8113 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 5, 10, 15, 20 µM) and a vehicle control (DMSO).

-

Incubate the plate for 24, 48, and 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control group.

Western Blotting

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Protocol:

-

Treat Tca8113 cells with this compound at the desired concentration and for the specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, p21, CDK2, Cyclin A2, phospho-ERK, total-ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Specific antibody dilutions should be optimized as per the manufacturer's instructions.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities using densitometry software.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Treat Tca8113 cells with this compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Flow Cytometry for Apoptosis Assay

Apoptosis can be quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry.

Protocol:

-

Treat Tca8113 cells with this compound for the desired duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

The EP4 receptor antagonist this compound demonstrates significant anti-tumor activity in oral squamous carcinoma cells by inhibiting the PGE2-EP4 signaling axis. Its ability to suppress proliferation, induce apoptosis, and cause cell cycle arrest highlights its potential as a therapeutic agent for OSCC. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile. This guide provides a comprehensive resource for researchers and drug development professionals working on novel therapies for oral cancer.

References

L-161982 and Prostaglandin E2 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between the selective EP4 receptor antagonist, L-161982, and the endogenous prostanoid, Prostaglandin E2 (PGE2). This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols for studying this interaction, and visualizes the core signaling pathways and experimental workflows.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer progression. Its diverse effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a significant target in various diseases due to its role in mediating PGE2-induced cell proliferation, survival, and inflammation.

This compound is a potent and selective antagonist of the EP4 receptor.[1] By competitively inhibiting the binding of PGE2 to the EP4 receptor, this compound effectively blocks the downstream signaling cascades initiated by this interaction. This targeted antagonism has shown promise in preclinical models for treating conditions such as cancer and inflammatory disorders.[2][3] This guide will explore the specifics of this molecular interaction and the methodologies used to characterize it.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction between this compound, PGE2, and the EP4 receptor.

Table 1: Binding Affinity of this compound for Human Prostanoid Receptors

| Receptor Subtype | Ki (μM) |

| EP4 | 0.024 |

| EP1 | 19 |

| EP2 | 23 |

| EP3 | 1.90 |

| DP | 5.10 |

| FP | 5.63 |

| IP | 6.74 |

| TP | 0.71 |

Data sourced from multiple studies, confirming the high selectivity of this compound for the EP4 receptor.[1][4][5]

Table 2: Functional Activity of this compound and PGE2

| Assay | Compound | Cell Line | Parameter | Value |

| Cell Proliferation | This compound | HCA-7 | Inhibition of PGE2-induced proliferation | 10 μM completely blocks effect |

| ERK Phosphorylation | This compound | HCA-7 | Inhibition of PGE2-induced phosphorylation | 10 μM completely blocks effect |

| cAMP Accumulation | PGE2 | Juxtaglomerular Cells | EC50 | ~1.6 - 29 nM (agonist dependent) |

Data highlights the functional antagonism of this compound on PGE2-mediated cellular responses.[2][6]

Signaling Pathways and Experimental Workflows

PGE2-EP4 Signaling Pathway and this compound Inhibition

The binding of PGE2 to its EP4 receptor initiates a signaling cascade that plays a crucial role in cell proliferation and survival. This compound acts as a competitive antagonist, blocking these downstream effects.

Caption: PGE2-EP4 signaling pathway and its inhibition by this compound.

Experimental Workflow: Western Blot for ERK Phosphorylation

A common method to assess the antagonistic activity of this compound is to measure its effect on PGE2-induced phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Experimental Protocols

Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is adapted for determining the effect of this compound on PGE2-induced cell proliferation in HCA-7 cells.

Materials:

-

HCA-7 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound solution

-

PGE2 solution

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCA-7 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Serum Starvation: Replace the medium with serum-free medium and incubate for an additional 24 hours.

-

Treatment:

-

Pre-treat the cells with 10 µM this compound for 2 hours.

-

Add 2.1 µM PGE2 to the wells (with and without this compound) and incubate for 72 hours. Include appropriate vehicle controls.

-

-

Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with distilled water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 515 nm using a microplate reader.

Western Blot for ERK and CREB Phosphorylation

This protocol details the procedure for analyzing the phosphorylation status of ERK and CREB in HCA-7 cells following treatment with PGE2 and this compound.[7]

Materials:

-

HCA-7 cells

-

6-well plates

-

This compound solution

-

PGE2 solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-CREB, anti-total-CREB)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed HCA-7 cells in 6-well plates and grow to 70-80% confluency.

-

Serum starve the cells for 24 hours.

-

Pre-treat with 10 µM this compound for 1 hour.

-

Stimulate with 2.1 µM PGE2 for 1 hour (for p-ERK) or 30 minutes (for p-CREB).

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted according to manufacturer's instructions) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and apply the ECL detection reagent.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels, strip the membrane and re-probe with the corresponding total protein antibody (e.g., anti-total-ERK).

Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human EP4 receptor.

Materials:

-

Membrane preparation from cells expressing the human EP4 receptor

-

[3H]-PGE2 (radioligand)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the EP4 receptor-containing membranes, a fixed concentration of [3H]-PGE2 (typically at or below its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding at each concentration of this compound by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled PGE2) from the total binding.

-

Plot the specific binding as a function of the this compound concentration to generate a competition curve.

-

Calculate the IC50 value from the curve and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Measurement Assay

This protocol outlines the use of a competitive ELISA to measure changes in intracellular cyclic AMP (cAMP) levels in response to PGE2 and this compound.

Materials:

-

Cells expressing the EP4 receptor

-

This compound solution

-

PGE2 solution

-

cAMP ELISA kit

-

Cell lysis buffer (provided in the kit or 0.1 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Pre-treat with this compound for 30-60 minutes.

-

Stimulate with PGE2 for 10-15 minutes.

-

-

Cell Lysis: Aspirate the medium and lyse the cells according to the ELISA kit manufacturer's instructions (typically with a provided lysis buffer or 0.1 M HCl).

-

ELISA Procedure (General Steps):

-

Add standards and cell lysates to the wells of the antibody-coated microplate.

-

Add the HRP-conjugated cAMP and incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the substrate solution and incubate to develop the color.

-

Add a stop solution to terminate the reaction.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance readings of the known cAMP standards. Use this curve to calculate the cAMP concentration in the cell lysates.

Conclusion

This compound is a highly selective and potent antagonist of the EP4 receptor, effectively blocking the downstream signaling pathways activated by PGE2. This antagonism leads to the inhibition of key cellular processes such as proliferation and survival, which are often dysregulated in cancer and inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate interactions between this compound, PGE2, and the EP4 receptor, facilitating further drug development and a deeper understanding of PGE2-mediated pathophysiology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of PGE2/EP4 receptor signaling enhances oxaliplatin efficacy in resistant colon cancer cells through modulation of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-161,982 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 5. This compound - LabNet Biotecnica [labnet.es]

- 6. Prostaglandin E2 EP2 and EP4 receptor activation mediates cAMP-dependent hyperpolarization and exocytosis of renin in juxtaglomerular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of L-161,982: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-161,982 is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Its development has provided a critical tool for elucidating the physiological and pathophysiological roles of the EP4 receptor. This technical guide provides an in-depth overview of the discovery, pharmacological characterization, and mechanism of action of L-161,982. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are presented to support further research and drug development efforts in areas such as inflammation and oncology.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of biological effects through its interaction with four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has garnered significant interest as a therapeutic target due to its involvement in inflammation, pain, bone metabolism, and cancer progression. The discovery and development of selective EP4 antagonists are therefore of high scientific and clinical importance. L-161,982 has emerged as a valuable pharmacological tool for investigating the specific functions of the EP4 receptor.

Discovery and Synthesis

While the specific details of the initial discovery and synthesis of L-161,982 are not extensively documented in publicly available literature, it is understood to have been developed as part of a program aimed at identifying selective EP4 receptor antagonists. The chemical formula of L-161,982 is C32H29F3N4O4S2, and its molecular weight is 654.7 g/mol .

Pharmacological Profile

Binding Affinity and Selectivity

L-161,982 exhibits high affinity and selectivity for the human EP4 receptor. Radioligand binding assays have been instrumental in characterizing its binding profile. The inhibitory constant (Ki) values for L-161,982 against a panel of human prostanoid receptors are summarized in the table below.

| Receptor | Ki (µM) |

| EP4 | 0.024 |

| EP1 | 17 |

| EP2 | 23 |

| EP3 | 1.9 |

| DP | 5.1 |

| FP | 5.6 |

| IP | 6.7 |

| TP | 0.71 |

Data compiled from multiple sources.

Mechanism of Action

L-161,982 functions as a competitive antagonist at the EP4 receptor. The binding of PGE2 to the EP4 receptor typically initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate downstream targets, including the transcription factor CREB (cAMP response element-binding protein). L-161,982 blocks the initial step of this pathway by preventing PGE2 from binding to the EP4 receptor.

A critical pathway affected by L-161,982 is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. In various cell types, including the HCA-7 colon cancer cell line, PGE2 has been shown to induce the phosphorylation and activation of ERK1/2. L-161,982 effectively blocks this PGE2-induced ERK phosphorylation, thereby inhibiting downstream cellular processes such as cell proliferation.[1][2]

Key Experimental Data and Protocols

Inhibition of PGE2-Induced ERK Phosphorylation

A hallmark of L-161,982's activity is its ability to inhibit the PGE2-stimulated phosphorylation of ERK. This is typically assessed by Western blot analysis.

Experimental Protocol: Western Blot for Phospho-ERK

-

Cell Culture and Treatment: HCA-7 cells are cultured to approximately 80% confluency. Cells are then serum-starved for 24 hours. Following serum starvation, cells are pre-incubated with L-161,982 (e.g., 10 µM) for 1 hour before stimulation with PGE2 (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phospho-ERK1/2. Subsequently, the membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total ERK1/2 to confirm equal loading.

Inhibition of Cell Proliferation

L-161,982 has been demonstrated to inhibit the proliferation of cancer cells that are dependent on PGE2-EP4 signaling. The MTT assay is a common method to evaluate cell viability and proliferation.

Experimental Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: HCA-7 cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh serum-free medium containing various concentrations of L-161,982. After a 1-hour pre-incubation, PGE2 is added to the wells to stimulate proliferation. Control wells receive vehicle only.

-

Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified incubator.

-

MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Solubilization: The medium is carefully removed, and 100 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The results are expressed as a percentage of the control.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways influenced by L-161,982 and a typical experimental workflow for its characterization.

Caption: PGE2-EP4 Signaling Pathway and the inhibitory action of L-161,982.

Caption: A typical workflow for the preclinical development of L-161,982.

Conclusion

L-161,982 is a well-characterized, potent, and selective EP4 receptor antagonist that has been instrumental in advancing our understanding of PGE2 signaling. Its ability to block the EP4/cAMP/PKA/ERK/CREB pathway provides a clear mechanism for its observed effects on cell proliferation and inflammation. This technical guide consolidates the key pharmacological data and experimental methodologies related to L-161,982, offering a valuable resource for researchers and drug development professionals working on EP4-targeted therapies. Further investigation into the therapeutic potential of L-161,982 and its analogs is warranted in various disease contexts.

References

- 1. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced Signal Transduction and Cell Proliferation in HCA-7 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective EP4 Receptor Antagonist L-161982: A Technical Guide to its Effects on ERK Phosphorylation and Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanism and cellular effects of L-161982, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). This document provides a comprehensive overview of its impact on the Extracellular signal-regulated kinase (ERK) signaling pathway and its subsequent influence on cell proliferation, with a focus on cancer cell lines.

Introduction

Prostaglandin E2, an eicosanoid synthesized by cyclooxygenases, plays a pivotal role in various physiological and pathological processes, including inflammation and cancer. Its effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been implicated in promoting cell proliferation and survival in various cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a valuable pharmacological tool to investigate the roles of the EP4 receptor and as a potential lead compound for drug development. This guide summarizes the key findings on this compound's mechanism of action, with a specific focus on its inhibitory effects on ERK phosphorylation and cell proliferation.

Mechanism of Action: Inhibition of the EP4/ERK/CREB Signaling Pathway

This compound exerts its effects by selectively binding to and blocking the EP4 receptor. This antagonism prevents the binding of PGE2 and disrupts the downstream signaling cascade. In many cancer cell types, particularly colon cancer, the binding of PGE2 to the EP4 receptor activates a signaling pathway that involves the phosphorylation and activation of ERK (also known as p44/42 MAPK). Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus, where it phosphorylates and activates various transcription factors, including the cAMP response element-binding protein (CREB). This leads to the expression of genes involved in cell proliferation and survival.[1][2][3] By blocking the initial step of this cascade, this compound effectively inhibits ERK phosphorylation and the subsequent cellular responses.[2]

References

In-Depth Technical Guide: Basic Research Applications of L-161982 in Inflammation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic research applications of L-161,982, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP4. It is designed to be a core resource for researchers and professionals in the fields of inflammation and drug development, offering detailed information on the compound's mechanism of action, experimental use, and the signaling pathways it modulates.

Core Concepts: Mechanism of Action of L-161,982

L-161,982 functions as a potent and selective antagonist of the EP4 receptor.[1] Prostaglandin E2 (PGE2) is a key lipid mediator that plays a complex role in inflammation.[2][3] It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[3] The EP4 receptor, in particular, is coupled to Gαs proteins, and its activation by PGE2 leads to an increase in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is involved in modulating immune responses, cell proliferation, and pain perception.[2][3] By selectively blocking the binding of PGE2 to the EP4 receptor, L-161,982 inhibits these downstream signaling events, thereby exerting its anti-inflammatory effects.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of L-161,982.

Table 1: Receptor Binding Affinity of L-161,982

| Receptor | Ki (μM) | Species | Reference |

| EP4 | 0.024 | Human | [1] |

| EP1 | 19 | Human | [1] |

| EP2 | 23 | Human | [1] |

| EP3 | 1.90 | Human | [1] |

| DP | 5.10 | Human | [1] |

| FP | 5.63 | Human | [1] |

| IP | 6.74 | Human | [1] |

| TP | 0.71 | Human | [1] |

Table 2: In Vitro Efficacy of L-161,982

| Assay | Cell Line | Treatment Conditions | Observed Effect | Reference |

| Cell Proliferation | HCA-7 (colon cancer) | 10 μM L-161,982 for 2 hours, followed by PGE2 stimulation | Blocked PGE2-induced cell proliferation | [3] |

| ERK Phosphorylation | HCA-7 (colon cancer) | 10 μM L-161,982 for 1 hour, followed by PGE2 stimulation | Completely blocked PGE2-induced ERK phosphorylation | [3] |

| Apoptosis and Cell Cycle Arrest | Tca8113 (oral squamous carcinoma) | 5, 10, 15, 20 μM L-161,982 for 24, 48, 72 hours | Induced apoptosis and cell cycle arrest; inhibited PGE2-induced proliferation (IC50 of 15 μM at 48 hours) | [4] |

Table 3: In Vivo Efficacy of L-161,982 in a Collagen-Induced Arthritis (CIA) Mouse Model

| Animal Model | Dosage and Administration | Key Findings | Reference |

| DBA/1 Mice | 5 mg/kg L-161,982, intraperitoneal injection, once daily for 2 weeks | Reduced arthritis scores and joint swelling. Decreased plasma and tissue levels of IL-17 and MCP-1. Increased proportion of regulatory T cells (Tregs). | [2][5] |

Signaling Pathways and Visualizations

The anti-inflammatory effects of L-161,982 are mediated through the inhibition of the PGE2-EP4 signaling pathway. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling events, a typical experimental workflow, and the logical relationships in the study of L-161,982.

Caption: PGE2-EP4 signaling pathway and its inhibition by L-161,982.

Caption: Experimental workflow for evaluating the anti-inflammatory effects of L-161,982.

Caption: Logical relationship of L-161,982's action in inflammation.

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay (Sulforhodamine B Assay)

This protocol is adapted from standard SRB assay procedures and the methodology used in studies with L-161,982.[3]

Objective: To determine the effect of L-161,982 on PGE2-induced cell proliferation.

Materials:

-

HCA-7 cells (or other relevant cell line)

-

96-well microtiter plates

-

Complete cell culture medium

-

L-161,982

-

Prostaglandin E2 (PGE2)

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid

-

10 mM Tris base solution

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed HCA-7 cells in 96-well plates at a density of approximately 8 x 104 cells per well and allow them to adhere for 24 hours.

-

Serum Starvation: After 24 hours, replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.

-

Treatment: Pre-incubate the cells with 10 μM L-161,982 (or desired concentrations) for 2 hours.

-

Stimulation: Following pre-incubation, stimulate the cells with PGE2 for 72 hours. Include appropriate controls (vehicle control, PGE2 only, L-161,982 only).

-

Cell Fixation: Gently add 50 μL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.

-

Washing: Remove the TCA solution and wash the plates five times with tap water. Air-dry the plates completely.

-

Staining: Add 100 μL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air-dry the plates.

-

Solubilization: Add 200 μL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate spectrophotometer.

-

Data Analysis: Calculate the percentage of cell growth inhibition compared to the PGE2-stimulated control.

In Vivo Collagen-Induced Arthritis (CIA) Model

This protocol is based on the methodology described for testing L-161,982 in a CIA mouse model.[2]

Objective: To evaluate the anti-inflammatory efficacy of L-161,982 in an in vivo model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

L-161,982

-

Vehicle control (e.g., PBS)

-

Syringes and needles for immunization and administration

-

Calipers for measuring paw thickness

-

ELISA kits for IL-17 and MCP-1

-

Flow cytometry reagents for Treg cell analysis

Procedure:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 μL of the emulsion intradermally at the base of the tail of each mouse.

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 μL of the emulsion intradermally at a site near the primary injection.

-

Treatment Administration: Begin daily intraperitoneal injections of L-161,982 (5 mg/kg) or vehicle control. Treatment can be initiated prophylactically (from day 0) or therapeutically (after the onset of arthritis).

-

Arthritis Assessment: Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=erythema and severe swelling of the entire paw). The maximum score per mouse is 16. Measure paw thickness using calipers.

-

Sample Collection (End of Study): At the end of the study (e.g., day 35-42), collect blood for plasma analysis. Euthanize the mice and collect joint tissues for histopathology and spleens and lymph nodes for cell analysis.

-

Cytokine Analysis: Measure the levels of IL-17 and MCP-1 in the plasma and homogenized joint tissue using ELISA.

-

Treg Cell Analysis: Prepare single-cell suspensions from the spleens and lymph nodes. Stain the cells with fluorescently labeled antibodies against CD4, CD25, and Foxp3 and analyze the percentage of CD4+CD25+Foxp3+ Treg cells by flow cytometry.

-

Histopathology: Fix joint tissues in formalin, embed in paraffin, and section. Stain with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

-

Data Analysis: Compare the arthritis scores, paw thickness, cytokine levels, and Treg cell percentages between the L-161,982-treated and vehicle-treated groups using appropriate statistical tests.

Conclusion

L-161,982 is a valuable research tool for investigating the role of the PGE2-EP4 signaling pathway in inflammation. Its high selectivity for the EP4 receptor allows for the specific interrogation of this pathway in various in vitro and in vivo models. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of EP4 antagonism in inflammatory diseases.

References

- 1. The Role of the Transcription Factor CREB in Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L161982 alleviates collagen-induced arthritis in mice by increasing Treg cells and down-regulating Interleukin-17 and monocyte-chemoattractant protein-1 levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-161982| EP4 receptor Antagonist | TargetMol [targetmol.com]

- 5. L161982 alleviates collagen-induced arthritis in mice by increasing Treg cells and down-regulating Interleukin-17 and monocyte-chemoattractant protein-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

The EP4 Antagonist L-161,982: A Technical Overview of its Preclinical Evaluation in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-161,982 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor, a G-protein coupled receptor, is increasingly implicated in the pathogenesis of various cancers. Its activation by PGE2 can promote tumor growth, proliferation, invasion, and immunosuppression. Consequently, the targeted inhibition of the EP4 receptor with antagonists like L-161,982 presents a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the preliminary preclinical studies on L-161,982, focusing on its mechanism of action, effects on cancer cells, and the experimental methodologies used in its evaluation.

Core Mechanism of Action

L-161,982 exerts its anti-cancer effects by competitively binding to the EP4 receptor, thereby blocking the downstream signaling cascades initiated by its natural ligand, PGE2. A primary pathway affected by L-161,982 is the EP4/ERK/CREB signaling axis.[1] In numerous cancer cell lines, particularly colon cancer, PGE2 binding to EP4 activates extracellular signal-regulated kinases (ERK1/2), leading to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB then promotes the transcription of genes involved in cell proliferation and survival. L-161,982 effectively abrogates this process by preventing the initial activation of the EP4 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of L-161,982 in various cancer cell lines.

Table 1: In Vitro Efficacy of L-161,982 on Cell Proliferation and Signaling

| Cell Line | Cancer Type | L-161,982 Concentration | Effect | Reference |

| HCA-7 | Colon Cancer | 10 µM | Completely blocks PGE2-induced cell proliferation. | |

| HCA-7 | Colon Cancer | 2.5 µM, 5.0 µM, 10 µM | Attenuates and at 10µM completely blocks PGE2-induced ERK phosphorylation. | |

| Tca8113 | Oral Squamous Carcinoma | 15 µM | IC50 for inhibition of cell proliferation after 48 hours.[2] | |

| Tca8113 | Oral Squamous Carcinoma | Not Specified | Completely blocks PGE2-stimulated ERK phosphorylation.[3] |

Table 2: Effects of L-161,982 on Cell Cycle and Apoptosis in Tca8113 Oral Squamous Carcinoma Cells

| Treatment | Effect on Cell Cycle | Effect on Apoptosis | Key Protein Modulations | Reference |

| L-161,982 | Induces S phase arrest | Induces apoptosis | Upregulates: Bax, p21; Downregulates: Bcl-2, CDK2, Cyclin A2 | [3] |

Key Experimental Methodologies

This section provides detailed protocols for the principal assays used to characterize the in vitro activity of L-161,982.

Cell Proliferation Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of L-161,982, with or without PGE2 stimulation, and incubate for the desired period (e.g., 48-72 hours).

-

Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[4]

-

Washing: Wash the plates four to five times with slow-running tap water and allow them to air-dry completely.[5][6]

-

Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4]

-

Solubilization: Allow the plates to air-dry and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.[6]

Analysis of ERK Phosphorylation: Western Blotting

Western blotting is employed to detect the phosphorylation status of ERK1/2, key proteins in the signaling pathway inhibited by L-161,982.

Protocol:

-

Cell Lysis: After treatment with L-161,982 and/or PGE2, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford assay or a similar method.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and load equal amounts of protein onto a 10% or 12% SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining

Flow cytometry with PI staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Harvesting: Following treatment with L-161,982, harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice.[11][12]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[12]

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.[11]

-

PI Staining: Add a solution containing propidium iodide to the cells and incubate in the dark for at least 15-30 minutes.[12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.[13]

Apoptosis Detection: Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

-

Cell Collection: After treatment, collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

-

Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.

Caption: PGE2/EP4 Signaling Pathway and Inhibition by L-161,982.

Caption: Experimental Workflow for Western Blot Analysis of ERK Phosphorylation.

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

References

- 1. The EP4 receptor antagonist, L-161,982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-161982| EP4 receptor Antagonist | TargetMol [targetmol.com]

- 3. The EP4 antagonist, L-161,982, induces apoptosis, cell cycle arrest, and inhibits prostaglandin E2-induced proliferation in oral squamous carcinoma Tca8113 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SRB assay for measuring target cell killing [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. wp.uthscsa.edu [wp.uthscsa.edu]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Apoptosis Protocols | USF Health [health.usf.edu]

Methodological & Application

Application Notes and Protocols for L-161982 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L-161982, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP4, in cell culture experiments. The information detailed below is intended to facilitate research into EP4-mediated signaling pathways and their roles in various physiological and pathological processes, including cancer biology and inflammation.

Introduction

This compound is a selective EP4 receptor antagonist that has been instrumental in elucidating the role of the PGE2/EP4 signaling axis in cellular processes such as proliferation, apoptosis, and inflammation.[1][2][3] By binding to the EP4 receptor, this compound effectively blocks the downstream signaling cascade initiated by PGE2, making it a valuable tool for studying the therapeutic potential of EP4 antagonism.

Mechanism of Action

Prostaglandin E2 exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[3][4] The EP4 receptor is coupled to the Gαs protein. Upon PGE2 binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP subsequently activates Protein Kinase A (PKA), which can then trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK). The activation of the EP4/ERK/CREB pathway has been shown to play a role in promoting cell proliferation, notably in colon cancer cells.[4][5] this compound acts by competitively inhibiting the binding of PGE2 to the EP4 receptor, thereby preventing the initiation of this signaling cascade.

Signaling Pathway of PGE2 via EP4 Receptor and Inhibition by this compound

Caption: PGE2/EP4 signaling pathway and its inhibition by this compound.

Data Presentation

This compound Receptor Binding Affinity

The selectivity of this compound for the human EP4 receptor over other prostanoid receptors is a key feature of this antagonist. The following table summarizes the binding affinities (Ki values) of this compound for various human prostanoid receptors.

| Receptor | Ki (µM) |

| EP4 | 0.024 |

| EP1 | 19 |

| EP2 | 23 |

| EP3 | 1.90 |

| DP | 5.10 |

| FP | 5.63 |

| IP | 6.74 |

| TP | 0.71 |

| Data sourced from Tocris Bioscience and Cayman Chemical.[6] |

Recommended Concentrations for Cell Culture Experiments

The optimal concentration of this compound can vary depending on the cell type and the specific experimental conditions. Based on published studies, the following concentrations have been shown to be effective.

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| HCA-7 (Colon Cancer) | 2.5 - 10 µM | 60 minutes (pre-incubation) | Attenuation and complete blockade of PGE2-induced ERK phosphorylation.[4] | --INVALID-LINK-- |

| HCA-7 (Colon Cancer) | 10 µM | 2 hours | Blockade of PGE2-induced cell proliferation.[1] | --INVALID-LINK-- |

| Tca8113 (Oral Squamous Carcinoma) | Not specified | Not specified | Induces apoptosis, cell cycle arrest, and inhibits PGE2-induced proliferation.[1] | --INVALID-LINK-- |

| Human Macrophages (LPS-activated) | 100 nM | Not specified | Reverses the anti-inflammatory action of PGE2.[6] | --INVALID-LINK-- |

Experimental Protocols

General Guidelines for Preparing this compound Stock Solutions

This compound is soluble in organic solvents such as DMSO and DMF.[6]

-

Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1][7] Avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of solvent) should always be included in experiments.

Protocol 1: Inhibition of PGE2-Induced ERK Phosphorylation in HCA-7 Cells

This protocol is adapted from studies demonstrating the blockade of PGE2-induced signaling by this compound.[4]

Caption: Workflow for assessing this compound's effect on ERK phosphorylation.

Materials:

-

HCA-7 colon cancer cells

-

Dulbecco's Modification of Eagle's Medium (DMEM) with 10% fetal bovine serum and 1% penicillin/streptomycin[4]

-

This compound

-

Prostaglandin E2 (PGE2)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-